molecular formula C17H17ClN2O2 B14781367 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(p-tolyl)azetidin-2-one

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(p-tolyl)azetidin-2-one

Cat. No.: B14781367
M. Wt: 316.8 g/mol
InChI Key: UYSUITJIZRLCAG-UHFFFAOYSA-N
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Description

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger reaction, which involves the reaction of an imine with a ketene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could convert the azetidinone ring to other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(p-tolyl)azetidin-2-one could have several applications in scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(3-chlorophenyl)-4-(p-tolyl)azetidin-2-one
  • 3-Amino-1-(4-methoxyphenyl)-4-(p-tolyl)azetidin-2-one
  • 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-phenylazetidin-2-one

Uniqueness

The presence of both chloro and methoxy substituents on the phenyl ring, along with the p-tolyl group, may confer unique chemical properties and biological activities to 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(p-tolyl)azetidin-2-one compared to its analogs.

Properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

3-amino-1-(3-chloro-4-methoxyphenyl)-4-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C17H17ClN2O2/c1-10-3-5-11(6-4-10)16-15(19)17(21)20(16)12-7-8-14(22-2)13(18)9-12/h3-9,15-16H,19H2,1-2H3

InChI Key

UYSUITJIZRLCAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=C(C=C3)OC)Cl)N

Origin of Product

United States

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